Bienvenue dans la boutique en ligne BenchChem!

Hexyl 2,5-dichlorophenylphosphoroamidate

Neuropathy target esterase OPIDP mechanism stereospecific inhibition

Hexyl 2,5-dichlorophenylphosphoroamidate (HDCP, hexyl-DCP) is a chiral organophosphorus compound belonging to the O-alkyl O-2,5-dichlorophenyl phosphoramidate series, designed as a structural analog of the insecticide methamidophos with amplified neuropathy target esterase (NTE) inhibitory potency. HDCP exists as a racemic mixture with an asymmetric phosphorus center, yielding two enantiomers (R-(+)-HDCP and S-(−)-HDCP) that exhibit profoundly divergent biochemical properties: S-(−)-HDCP is a potent, reversible NTE inhibitor (I50 = 7.6 nM), while R-(+)-HDCP is a weaker inhibitor (I50 = 191 nM) but uniquely induces the irreversible 'aging' reaction on inhibited NTE—the critical initiating event in organophosphate-induced delayed polyneuropathy (OPIDP).

Molecular Formula C12H17Cl2NO3P-
Molecular Weight 326.15 g/mol
CAS No. 109791-13-1
Cat. No. B034566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2,5-dichlorophenylphosphoroamidate
CAS109791-13-1
SynonymsHDCP cpd
hexyl 2,5-dichlorophenylphosphoroamidate
hexyl-DCP
O-hexyl O-2,5-dichlorophenyl phosphoramidate
O-hexyl O-2,5-dichlorophenylphosphoroamidate
Molecular FormulaC12H17Cl2NO3P-
Molecular Weight326.15 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O
InChIInChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17)
InChIKeyKFTDOKAFZCTUQM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl 2,5-Dichlorophenylphosphoroamidate (HDCP, CAS 109791-13-1) – Procurement-Relevant Research Compound Profile for Neurotoxicology and Organophosphate Mechanistic Studies


Hexyl 2,5-dichlorophenylphosphoroamidate (HDCP, hexyl-DCP) is a chiral organophosphorus compound belonging to the O-alkyl O-2,5-dichlorophenyl phosphoramidate series, designed as a structural analog of the insecticide methamidophos with amplified neuropathy target esterase (NTE) inhibitory potency [1]. HDCP exists as a racemic mixture with an asymmetric phosphorus center, yielding two enantiomers (R-(+)-HDCP and S-(−)-HDCP) that exhibit profoundly divergent biochemical properties: S-(−)-HDCP is a potent, reversible NTE inhibitor (I50 = 7.6 nM), while R-(+)-HDCP is a weaker inhibitor (I50 = 191 nM) but uniquely induces the irreversible 'aging' reaction on inhibited NTE—the critical initiating event in organophosphate-induced delayed polyneuropathy (OPIDP) [2]. This compound serves as a specialized research tool for dissecting the two-step NTE inhibition–aging paradigm and for probing stereospecific organophosphate hydrolysis by phosphotriesterases across vertebrate species [3].

Why Generic O-Alkyl Phosphoramidate Substitution Fails: Stereochemical, Enzymological, and In Vitro–In Vivo Discordance Mandates Compound-Specific Selection of Hexyl 2,5-Dichlorophenylphosphoroamidate (CAS 109791-13-1)


O-Alkyl O-2,5-dichlorophenyl phosphoramidates cannot be treated as interchangeable analogs because systematic variation of the O-alkyl chain length produces quantitatively distinct neuropathic dosing requirements (300, 10, 100, and 65 mg/kg po for methyl, ethyl, n-butyl, and n-hexyl esters, respectively, to achieve >70% NTE inhibition and clinical neuropathy in hens), and because NTE sensitivity relative to acetylcholinesterase (AChE) undergoes a qualitative inversion between in vitro and in vivo conditions that is compound-specific [1]. Furthermore, the two enantiomers of HDCP display a 25-fold difference in NTE I50 (191 vs. 7.6 nM) and a binary divergence in aging capacity—only R-(+)-HDCP produces KF-resistant aged NTE—meaning that the stereoisomeric composition of any sourced material directly determines which step of the OPIDP initiation cascade can be studied [2]. Generic substitution without stereochemical specification or verification of O-alkyl identity risks selecting a compound with entirely different enzyme selectivity, neuropathic dose threshold, and aging phenotype, compromising experimental reproducibility and mechanistic interpretation [3].

Quantitative Differentiation Evidence for Hexyl 2,5-Dichlorophenylphosphoroamidate (HDCP, CAS 109791-13-1) vs. Closest Analogs, Enantiomers, and In-Class Candidates


HDCP Enantiomers Exhibit a 25-Fold Difference in NTE I50 and Binary Divergence in Aging, Enabling Stepwise Dissection of OPIDP Initiation

The S-(−)-HDCP enantiomer inhibits hen brain NTE with an I50 of 7.6 nM (30 min incubation), comparable to the racemic mixture (I50 = 6.2 nM), whereas R-(+)-HDCP requires a 25-fold higher concentration (I50 = 191 nM) to achieve 50% inhibition [1]. Critically, NTE inhibited by S-(−)-HDCP or the racemate is fully reactivatable by KF after 20 h at 37°C, while NTE inhibited by R-(+)-HDCP cannot be reactivated—it has undergone the irreversible aging reaction that is obligate for OPIDP initiation [1]. This binary aging divergence is not observed with methamidophos, whose inhibited NTE does not age in vitro, nor with any single racemic O-alkyl homolog from the same series, making HDCP—specifically its resolved enantiomers—the only tool in this chemical class that permits independent experimental control over the inhibition step and the aging step [2].

Neuropathy target esterase OPIDP mechanism stereospecific inhibition

Dichlorophenyl Phosphoramidates Invert AChE/NTE Selectivity Relative to Methamidophos: HDCP Achieves 8.8-Fold Higher NTE vs. AChE Potency

In the Vilanova et al. (1987) systematic SAR study, the O-n-hexyl O-2,5-dichlorophenyl phosphoramidate (HDCP) was the most potent compound against both AChE and NTE within the dichlorophenyl series, with second-order inhibition rate constants (ka) of 8.9 × 10⁵ M⁻¹ min⁻¹ for AChE and 7.8 × 10⁶ M⁻¹ min⁻¹ for NTE [1]. This represents an 8.8-fold higher potency against NTE than AChE. In contrast, the parent insecticide methamidophos and its S-methyl ester analogs (ka ranges: AChE = 7.2 × 10² to 1.0 × 10⁵ M⁻¹ min⁻¹; NTE = 16 to 7.9 × 10⁴ M⁻¹ min⁻¹) are uniformly more active against AChE than NTE [1]. The 2,5-dichlorophenyl leaving group therefore inverts the enzyme selectivity profile across the entire O-alkyl series—a structural determinant that is absent in all S-methyl phosphorothioamidate analogs including methamidophos [1]. This inversion is critical because methamidophos's preferential AChE targeting produces acute cholinergic toxicity that confounds delayed neuropathy studies, whereas HDCP's preferential NTE targeting at the n-hexyl chain length enables investigation of the neuropathic mechanism with reduced acute lethality interference [2].

Enzyme selectivity acetylcholinesterase phosphoramidate SAR

O-Alkyl Chain Length Determines In Vivo Neuropathic Dose: n-Hexyl Ester Requires 65 mg/kg vs. 300 mg/kg for Methyl Ester to Achieve >70% Neural NTE Inhibition

Johnson et al. (1989) established the in vivo neuropathic dose–response for four O-alkyl O-2,5-dichlorophenyl phosphoramidates in hens: oral doses of 300 mg/kg (methyl), 10 mg/kg (ethyl), 100 mg/kg (n-butyl), and 65 mg/kg (n-hexyl) were each required to produce >70% NTE inhibition in brain, spinal cord, and sciatic nerve at 24 h post-dosing, with attendant clinical neuropathy (Grade ≥3 on an 8-point scale) in the majority of observed birds [1]. The n-hexyl ester (HDCP) at 65 mg/kg thus achieves a neuropathic endpoint at a 4.6-fold lower dose than the methyl ester (300 mg/kg), yet at a 6.5-fold higher dose than the anomalously potent ethyl ester (10 mg/kg) [1]. Crucially, at a sub-neuropathic oral dose of 15 mg/kg of the n-hexyl ester, >50% of brain NTE remained uninhibited while only 10–30% of AChE activity survived—a reversal of the in vitro enzyme sensitivity hierarchy that is unique to the in vivo context and is not predictable from in vitro rank-order potencies alone [1]. This in vitro–in vivo discordance is attributed to stereoselective metabolic disposal of the more NTE-active enantiomer, a phenomenon confirmed in subsequent pharmacokinetic studies [2].

In vivo neurotoxicity delayed polyneuropathy O-alkyl homolog SAR

HDCP Enantiomers Are Hydrolyzed with Antagonistic Stereoselectivity by Vertebrate Phosphotriesterases: S-HDCP Is a Broad-Spectrum PON1 Substrate; R-HDCP Is Resistant to Ca²⁺-Dependent Hydrolysis

Human serum paraoxonase-1 (PON1) exhibits exclusive Ca²⁺-dependent stereospecific hydrolysis of the S-HDCP enantiomer at substrate concentrations of 19–127 µM, independent of the PON1 Q192R alloform, while R-HDCP is essentially resistant to Ca²⁺-dependent hydrolysis by all three PON1 alloforms [1]. This stereospecificity is consistent across mammalian tissues: R-(+)-HDCP is not hydrolyzed by Ca²⁺-dependent A-esterases in any mammalian tissue tested [2]. In contrast, chicken serum displays 'antagonistic stereoselectivity'—a Cu²⁺-dependent, EDTA-sensitive activity mediated by chicken serum albumin (CSA) that preferentially hydrolyzes R-(+)-HDCP, with approximately 75% of R-(+)-HDCP hydrolyzed after 120 min in the presence of 100 µM Cu²⁺ [2]. Human, sheep, dog, pig, lamprey, and cobra serum albumins show no significant Cu²⁺-dependent HDCP hydrolysis (~10%), while turkey serum albumin exceeds chicken albumin in HDCPase activity (~80 µM remaining vs. ~150 µM remaining from 400 µM racemic HDCP) [3]. No non-avian albumin tested displayed stereoselective R-(+)-HDCP hydrolysis [3]..

Stereospecific hydrolysis paraoxonase phosphotriesterase

HDCP Is Degraded at Comparable Rates in Rat and Hen Plasma via a Non-Ca²⁺-Dependent Hydrolase, Unlike Paraoxon Which Requires Ca²⁺ and Is Undetectable in Avian Species

HDCP is degraded at similar rates in rat and hen plasma (16 and 21 nmol/min/µL plasma, respectively) when measured by loss of anti-cholinesterase potency, and this hydrolysis is not significantly affected by addition of 0.5–1 mM Ca²⁺ or 1–10 mM EDTA, nor by preincubation with the carboxylesterase inhibitor DFP (100 µM) [1]. This Ca²⁺-independence is in marked contrast to paraoxon, the canonical OP substrate for phosphotriesterase measurement, whose hydrolysis is Ca²⁺-dependent and virtually undetectable in avian species [1]. The ratio of Ca²⁺-dependent HDCPase to paraoxonase activity ranges from 0.5 to 83 across hen, rat, and rabbit tissues, with EDTA-resistant HDCPase representing >50% of total activity in hen tissues where Ca²⁺-dependent paraoxonase is almost undetectable [2]. In hen brain tissue, HDCP hydrolyzing activity is readily detected whereas paraoxonase activity is essentially absent—a finding that establishes HDCP as the preferred substrate for measuring organophosphate hydrolase activity in avian models, which are the standard species for OPIDP research [2].

Species-specific metabolism Ca²⁺-independent hydrolase avian toxicology

P-NTE vs. S-NTE Differential Sensitivity Distinguishes HDCP from Methamidophos and Other Classical OP Neurotoxicants: A Tool for NTE Isoform Discrimination

Fixed-time inhibition curves reveal that the particulate (P-NTE) and soluble (S-NTE) forms of neuropathy target esterase display inverted sensitivity hierarchies depending on the inhibitor: P-NTE is more sensitive to mipafox, DFP, and hexyl-DCP than S-NTE, whereas S-NTE is more sensitive to methamidophos—the reverse pattern [1]. Furthermore, P-NTE inhibition by hexyl-DCP fits properly to a one-sensitive-component model, while S-NTE fits better to a two-sensitive-component model, except in the case of methamidophos which shows a different kinetic profile altogether [1]. In vivo, significant differences in P-NTE and S-NTE inhibition by mipafox are observed only at low, non-neuropathic dosing [1]. This isoform-discriminating behavior categorizes HDCP alongside classical NTE inhibitors (mipafox, DFP) rather than with methamidophos, implying that within the phosphoramidate class, the 2,5-dichlorophenyl leaving group and O-hexyl chain combine to produce an NTE interaction mode that mimics conventional organophosphate neurotoxicants despite the P–N bond characteristic of phosphoramidates [2].

NTE isoforms particulate vs. soluble NTE biochemical toxicology

Optimal Research and Industrial Application Scenarios for Hexyl 2,5-Dichlorophenylphosphoroamidate (HDCP, CAS 109791-13-1) Based on Quantified Differentiation Evidence


Stepwise Dissection of NTE Inhibition vs. Aging in OPIDP Mechanistic Studies Using Resolved HDCP Enantiomers

The binary aging divergence between S-(−)-HDCP (potent inhibitor, I50 = 7.6 nM, fully reactivatable by KF) and R-(+)-HDCP (weaker inhibitor, I50 = 191 nM, produces irreversibly aged NTE) enables experimental designs where the inhibition step and the aging step of OPIDP initiation can be studied independently [1]. This is not achievable with methamidophos (no in vitro aging) or with any single racemic O-alkyl homolog. Researchers studying the two-step NTE inhibition–aging paradigm should procure either the racemate (for simultaneous inhibition + aging), S-(−)-HDCP (for inhibition without aging), or R-(+)-HDCP (for aging-focused studies), with stereochemical verification by chiral chromatography [1].

Cross-Species Phosphotriesterase Characterization Using HDCP as a Dual-Enantiomer Substrate for Ca²⁺-Dependent and Cu²⁺-Dependent OP Hydrolases

HDCP is the only documented organophosphate substrate whose enantiomers are hydrolyzed by two mechanistically distinct phosphotriesterase systems: S-HDCP by Ca²⁺-dependent PON1 in mammals (19–127 µM, independent of Q192R alloform), and R-HDCP by Cu²⁺-dependent chicken serum albumin (~75% hydrolysis at 120 min, 100 µM Cu²⁺) [2][3]. The HDCPase/paraoxonase activity ratio, ranging from 0.5 to 83 across species and tissues, further distinguishes tissue-specific phosphotriesterase isoform expression [4]. This dual-substrate capacity makes HDCP the reagent of choice for comparative toxicokinetic profiling of OP-detoxifying enzymes across mammalian and avian species—a requirement for regulatory neurotoxicity testing where the hen is the standard model.

In Vivo Delayed Neuropathy Induction with Controlled AChE Co-Inhibition Using the n-Hexyl Ester at the 65 mg/kg po Neuropathic Threshold

Among the four O-alkyl O-2,5-dichlorophenyl phosphoramidates characterized in vivo by Johnson et al. (1989), the n-hexyl ester (HDCP) at 65 mg/kg po occupies a quantitatively defined neuropathic dose position that is 4.6-fold lower than the methyl ester (300 mg/kg) and 1.5-fold lower than the n-butyl ester (100 mg/kg), while being 6.5-fold higher than the anomalously potent ethyl ester (10 mg/kg) [1]. At a sub-neuropathic dose of 15 mg/kg, the in vitro–in vivo enzyme sensitivity inversion (>50% NTE preserved vs. only 10–30% AChE remaining) provides a unique experimental window for studying the pharmacokinetic determinants of neuropathic outcome—specifically, stereoselective metabolic disposal of the more NTE-active enantiomer—without the confounding acute lethality that plagues methamidophos [1].

NTE Isoform Discrimination (P-NTE vs. S-NTE) in Subcellular Fractionation and Kinetic Modeling Studies

HDCP's differential sensitivity pattern—P-NTE more sensitive than S-NTE, with P-NTE fitting a one-component model and S-NTE fitting a two-component model—aligns it with classical neuropathic OP inhibitors (mipafox, DFP) and distinguishes it from methamidophos, which shows the inverted pattern [5]. This property is valuable for laboratories employing subcellular fractionation and kinetic modeling to resolve the molecular heterogeneity of NTE. HDCP can serve as a classification probe to verify that newly identified NTE-like esterases conform to the expected isoform sensitivity profile of classical neurotoxicants, thereby reducing misclassification risk when screening environmental or industrial organophosphates for delayed neuropathic potential [6].

Quote Request

Request a Quote for Hexyl 2,5-dichlorophenylphosphoroamidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.